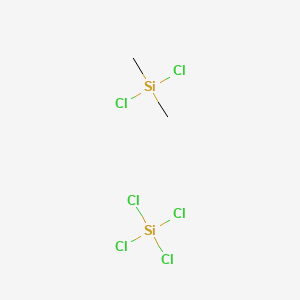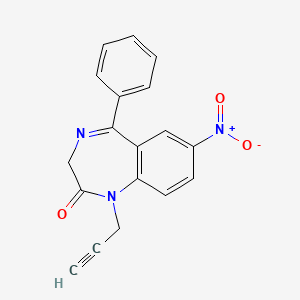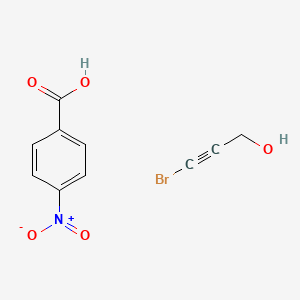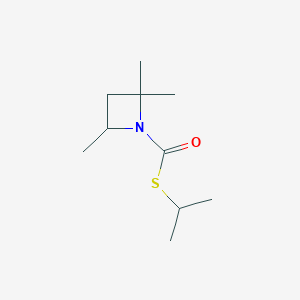
2-(Propan-2-yl)thiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiirane, 2-(1-methylethyl)-, also known as 2-isopropylthiirane, is a sulfur-containing heterocyclic compound. It is characterized by a three-membered ring structure consisting of two carbon atoms and one sulfur atom. This compound is notable for its high reactivity due to the ring strain inherent in its structure. Thiirane derivatives are found in various natural sources, including plants like garlic and onions, and have been studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiirane, 2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent, such as urea-choline chloride. This method yields thiiranes with high diastereoselectivity . Another method involves the reaction of α-haloketones with O,O-diethyl hydrogen phosphorodithioate and alumina-supported sodium borohydride under microwave irradiation .
Industrial Production Methods
Industrial production of thiirane, 2-(1-methylethyl)- typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Thiirane, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of thiiranes can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiiranes to thiols or thioethers.
Substitution: Nucleophilic substitution reactions often occur at the less substituted carbon atom due to steric hindrance.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers. These products are valuable intermediates in the synthesis of more complex sulfur-containing compounds.
Scientific Research Applications
Thiirane, 2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of thiirane, 2-(1-methylethyl)- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and other proteins. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
Thiirane: The parent compound with no substituents.
Methyl thiirane: A thiirane derivative with a methyl group.
2,3-Dimethylthiirane: A thiirane derivative with two methyl groups.
2-Isopropylthiirane: The compound , with an isopropyl group.
Uniqueness
Thiirane, 2-(1-methylethyl)- is unique due to the presence of the isopropyl group, which influences its reactivity and biological activity. The steric hindrance provided by the isopropyl group affects the regioselectivity of nucleophilic substitution reactions, making it distinct from other thiirane derivatives .
Properties
CAS No. |
51822-61-8 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
2-propan-2-ylthiirane |
InChI |
InChI=1S/C5H10S/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3 |
InChI Key |
KJCWDNAAEQCJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)



![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)


![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)


